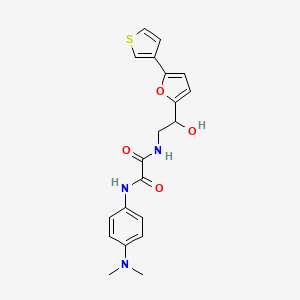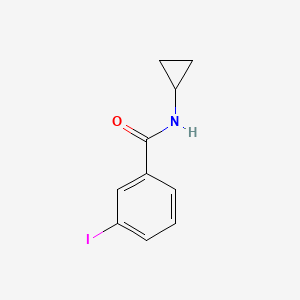![molecular formula C21H24N2O4S B2507922 N-(3-acetilfenil)-4-[ciclopentil(metil)sulfamoil]benzamida CAS No. 899982-74-2](/img/structure/B2507922.png)
N-(3-acetilfenil)-4-[ciclopentil(metil)sulfamoil]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives are often studied for their potential therapeutic applications, including their use as antitumor agents, enzyme inhibitors, and antioxidants .
Synthesis Analysis
The synthesis of benzamide derivatives can involve various chemical reactions, including the reaction of sulphonamide derivatives with different reagents to afford novel compounds. For instance, the reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with N,N-dimethyl formamide dimethyl acetal (DMF-DMA) can yield acryloyl(phenyl)benzenesulfonamide derivatives. These intermediates can further react with hydrazine hydrate, hydroxylamine, thiosemicarbazide, or heterocyclic amines to produce a range of sulfonamide derivatives . Additionally, the synthesis of related compounds, such as sulpiride, involves multi-step reactions starting from precursors like barium carbonate .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using X-ray diffraction techniques, which provide information on the crystalline system and lattice constants. For example, a related compound crystallizes in a triclinic system with specific lattice constants . Density functional theory (DFT) calculations are also employed to predict the molecular geometry and vibrational frequencies of these compounds, which are often in good agreement with experimental data .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization under the influence of reagents like gaseous hydrogen chloride, trifluoroacetic acid, or bromine. These reactions can lead to the formation of different cyclic structures, such as benzoxazines . The reactivity of these compounds can also be studied through molecular docking and DFT calculations, which help in understanding their potential interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their electronic properties (HOMO and LUMO energies) and thermodynamic properties, can be calculated using DFT approaches. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans provide insights into the chemical reactivity of the molecule. These properties are crucial for evaluating the antioxidant properties of these compounds, which can be determined using assays like the DPPH free radical scavenging test .
Aplicaciones Científicas De Investigación
Desarrollo de fármacos y química medicinal
Complejación de ciclodextrinas
Formulación de nanocristales
Potencial anticancerígeno
Propiedades antiinflamatorias
Ciencia de materiales y química supramolecular
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-15(24)17-6-5-7-18(14-17)22-21(25)16-10-12-20(13-11-16)28(26,27)23(2)19-8-3-4-9-19/h5-7,10-14,19H,3-4,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTQEOCHQLORML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)
![N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2507843.png)
![2-[[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]disulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2507845.png)

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)
![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)


![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)

![(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2507862.png)